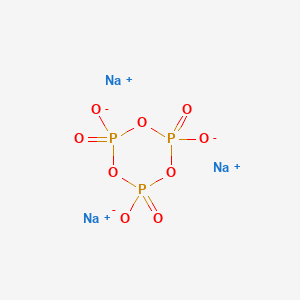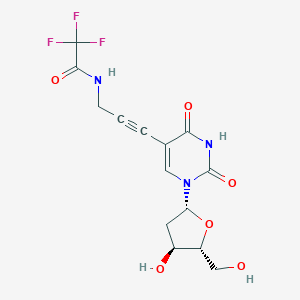
TFA-ap-dU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
TFA-mediated reactions are crucial in synthesizing thioesters from carboxylic acid and thiols, showcasing TFA's versatility in facilitating C–S bond formation under mild conditions (El-Azab & Abdel-Aziz, 2012). Additionally, TFA catalyzes the synthesis of indolizines from pyridinium salts using DMSO, emphasizing its role in oxidation/1,3-dipolar cycloaddition reactions (Shu et al., 2019).
Molecular Structure Analysis
The structural analysis of TFA-related compounds reveals intricate details about their molecular configuration. For example, the structure of Co(II) complex Et4N[CoII(hfac)3] demonstrates single-ion magnet behavior due to its nonuniaxial magnetic anisotropy, illustrating the structural diversity achievable with TFA-related chemistry (Palii et al., 2016).
Chemical Reactions and Properties
TFA's utility extends to facilitating reactions like the cascade oxidation/1,3-dipolar cycloaddition for assembling indolizines, highlighting its role in creating complex molecules (Shu et al., 2019). Moreover, TFA catalyzes the formation of thioesters, underscoring its importance in synthesizing compounds with specific chemical functionalities (El-Azab & Abdel-Aziz, 2012).
Physical Properties Analysis
Research on TFA-related compounds like Cu(hfa)2.TMEDA offers insights into their physical properties, including their thermal behavior and structural characteristics at the molecular level, showcasing the detailed understanding that can be achieved through comprehensive analysis (Bandoli et al., 2009).
Chemical Properties Analysis
The chemical properties of TFA-related molecules, such as their reactivity and stability under different conditions, are critical for their application in synthesis. For instance, the reactivity of N-alkylated peptides towards TFA cleavage highlights the importance of understanding TFA's interactions with various molecular structures to optimize synthesis processes (Urban et al., 2009).
Applications De Recherche Scientifique
Time-Frequency Analysis (TFA) in Scientific Research
Application in Signal Analysis
- TFA techniques like the polynomial chirplet transform combined with synchroextracting techniques show effectiveness in capturing the dynamics of nonstationary signals in rotating machinery, demonstrating improved energy concentration and accurate component extraction of multicomponent nonstationary signals with close frequency components (Yu et al., 2020).
- General linear chirplet transform (GLCT) and other advanced TFA methods facilitate characterizing signals with multi-component and distinct non-linear features, offering advantages in non-sensitivity to noise and being independent of the mathematical model (Gang Yu & Yiqi Zhou, 2016).
Enhancements in Time-Frequency Representations
- The development of methods like the multisynchrosqueezing transform improves the concentration of time-frequency representation for strongly time-varying signals, providing an effective algorithm for instantaneous frequency trajectory detection and mode decomposition (Gang Yu, Zhonghua Wang, & Ping Zhao, 2019).
Applications in Fault Diagnosis and Machine Health Monitoring
- Innovations in TFA, such as the demodulated high-order synchrosqueezing transform, enhance the processing of nonstationary signals with rapidly varying frequencies, proving beneficial in contexts like machine fault diagnosis (Xiaotong Tu et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/t8-,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKMZBZCHQQZRJ-IVZWLZJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TFA-ap-dU | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



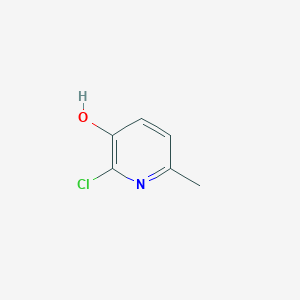



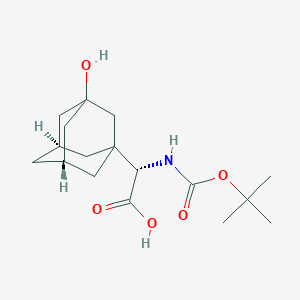
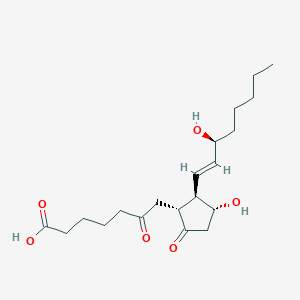
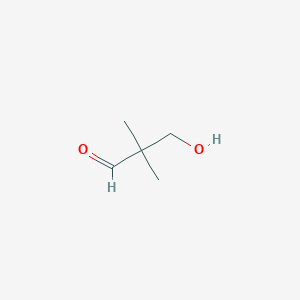


![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B31177.png)
